molecular formula C15H21N3O3 B2777026 4-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}morpholine CAS No. 1904240-49-8

4-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}morpholine

Cat. No.: B2777026
CAS No.: 1904240-49-8
M. Wt: 291.351
InChI Key: IHSZQAHKGOHAAL-UHFFFAOYSA-N
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Description

4-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}morpholine is a complex organic compound that features a pyrrolidine ring, a morpholine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}morpholine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: Starting from a suitable pyridine derivative, the pyrrolidine ring is formed through a cyclization reaction.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the pyrrolidine and morpholine rings with the pyridine derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}morpholine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its unique structure. It can act as a ligand in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

    (3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of a morpholine ring.

    (3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(thiomorpholino)methanone: Similar structure but with a thiomorpholine ring.

Uniqueness

4-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}morpholine is unique due to the presence of both a morpholine ring and a pyridine ring, which may confer specific properties such as enhanced binding affinity or selectivity in biological systems.

Properties

IUPAC Name

[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-12-2-3-14(16-10-12)21-13-4-5-18(11-13)15(19)17-6-8-20-9-7-17/h2-3,10,13H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSZQAHKGOHAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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